![molecular formula C18H19N3O3S B2561982 Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172535-14-6](/img/structure/B2561982.png)
Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a piperidin-1-yl group, and a cyclopropyl-1,3,4-thiadiazol-2-yl group . It’s worth noting that the benzo[d][1,3]dioxol-5-yl group is a common motif in many natural products and pharmaceuticals .
Scientific Research Applications
Antitumor Activity
Sesamolin has been investigated for its potential as an antitumor agent. A study demonstrated that a related compound (C27) induced apoptosis and caused cell cycle arrest in HeLa cells . Further research could explore its mechanism of action and evaluate its efficacy against other cancer cell lines.
Antiproliferative Properties
Researchers have designed and synthesized a series of sesamolin derivatives, including 1-benzo[1,3]dioxol-5-yl-indoles. These compounds were evaluated for their antiproliferative activity against various cancer cell lines, such as CCRF-CEM, LNCaP, and MIA PaCa-2 . Investigating the structure-activity relationship could reveal valuable insights.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18(13-3-4-14-15(9-13)24-10-23-14)21-7-5-12(6-8-21)17-20-19-16(25-17)11-1-2-11/h3-4,9,11-12H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTKJBRGBMGRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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